molecular formula C19H22N4O3S B6465887 N-[1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine CAS No. 2640866-66-4

N-[1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine

Cat. No.: B6465887
CAS No.: 2640866-66-4
M. Wt: 386.5 g/mol
InChI Key: YZQYCVJZJBRLCJ-UHFFFAOYSA-N
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Description

Structural Features:
This compound integrates multiple heterocyclic and functional groups:

  • Pyrrolidine substituent: A methyl group and a 5-cyclopropyl-1,2-oxazol-3-yl moiety are attached to the pyrrolidine ring. The cyclopropyl group may improve metabolic stability by resisting oxidative degradation, while the oxazole ring contributes to π-π stacking interactions .

For example, cyclopropanamine is often employed to introduce cyclopropyl groups under basic conditions (e.g., cesium carbonate) with transition metal catalysts like copper(I) bromide .

Properties

IUPAC Name

N-[1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-22(19-16-4-2-3-5-18(16)27(24,25)21-19)15-8-9-23(12-15)11-14-10-17(26-20-14)13-6-7-13/h2-5,10,13,15H,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQYCVJZJBRLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)CC2=NOC(=C2)C3CC3)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the oxazole and pyrrolidine rings through various cyclization reactions. Key reagents include cyclopropylamine, oxalyl chloride, and methylamine, with reaction conditions often requiring controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and optimized for efficiency. The use of automated systems for temperature control, reagent addition, and product isolation is common to maintain consistency and quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring, converting it to a more saturated form.

    Substitution: The presence of multiple functional groups allows for various substitution reactions, such as nucleophilic aromatic substitution on the benzothiazole ring.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced oxazole derivatives, and various substituted benzothiazole compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

Similar compounds to N-[1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine include other benzothiazole derivatives and oxazole-containing compounds. These compounds share structural similarities but differ in their specific functional groups and overall chemical properties. The uniqueness of this compound lies in its combination of three distinct ring systems, which imparts a unique set of chemical and biological properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and biological activities of analogous compounds:

Compound Name Key Structural Features Biological Activity Molecular Weight (g/mol) Reference
Target Compound Benzothiazole-1,1-dioxo, pyrrolidine, cyclopropyl-oxazole Potential kinase inhibition, CNS activity (predicted) ~393.4*
N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine () Oxadiazole (vs. oxazole), cyclopropyl group Antibacterial, moderate activity 222.3
N-(5-Ethyl-Oxadiazol)Methyl-N-Pyrrolidine () Ethyl-substituted oxadiazole Enhanced anticancer activity compared to methyl analogs 211.3
N-(5-Fluorothiophen-2-yl)methyl)-1-methylpyrazol () Fluorothiophene, pyrazole Anti-inflammatory, analgesic 225.3
1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine () Bromopyridine, triazole High enzyme binding affinity, stability in physiological conditions 253.1
N-[1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1,2-oxazole-3-carboxamide () Benzothiazole, oxazole-carboxamide Kinase inhibition (e.g., JAK/STAT pathways) 339.4

*Calculated based on molecular formula.

Key Observations :

Fluorothiophene () introduces electronegativity, enhancing bioavailability and anti-inflammatory effects .

Substituent Effects :

  • Ethyl groups on oxadiazole () improve anticancer activity compared to methyl or benzoyl substituents, likely due to enhanced hydrophobic interactions .
  • Cyclopropyl moieties (Target Compound, ) confer rigidity and oxidative stability, critical for prolonged in vivo activity .

Benzothiazole Derivatives: The 1,1-dioxo-benzothiazole core in the target compound distinguishes it from non-sulfonated analogs (e.g., ), enabling stronger hydrogen bonding with kinase ATP-binding pockets .

Synthesis Strategies :

  • Copper-catalyzed cross-coupling (e.g., ) is a common method for introducing cyclopropyl or pyridyl groups, though yields may vary (e.g., 17.9% in ) .

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